1-(4-Methyl-3-nitrophenyl)-3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(4-methyl-3-nitrophenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O5/c1-9-6-7-10(8-11(9)22(24)25)20-14(23)21-16(15(17,18)19)26-12-4-2-3-5-13(12)27-16/h2-8H,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYMEQDZJIWRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-3-nitrophenyl)-3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)urea typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylphenyl compounds to introduce the nitro group. This is followed by the formation of the urea linkage through a reaction with an isocyanate derivative of the benzo[d][1,3]dioxole structure. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methyl-3-nitrophenyl)-3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, often requiring strong bases or nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Aqueous acid or base solutions, elevated temperatures.
Major Products:
Reduction Products: Corresponding amines.
Substitution Products: Compounds with substituted trifluoromethyl groups.
Hydrolysis Products: Amines and isocyanates.
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-3-nitrophenyl)-3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)urea has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its aromatic and nitro functionalities.
Materials Science: Used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can enhance performance characteristics.
Biological Studies: Employed in biochemical assays to study enzyme interactions and inhibition mechanisms, leveraging its structural complexity.
Wirkmechanismus
The mechanism by which 1-(4-Methyl-3-nitrophenyl)-3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)urea exerts its effects is often related to its ability to interact with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance binding affinity to hydrophobic pockets in proteins. These interactions can modulate biological pathways, making the compound a valuable tool in drug discovery and biochemical research.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Benzo[d][1,3]dioxol-Containing Ureas
Compounds like 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)urea (5g) and 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5k) share the benzo-dioxol scaffold but differ in their aryl substituents. Both exhibit moderate anticancer activity (tested across 60 cancer cell lines), with 5g showing a melting point of 271–273°C and 63% yield . The target compound’s benzo-dioxol ring is substituted with a trifluoromethyl group instead of a chlorine or thiophene, which may enhance binding affinity to hydrophobic enzyme pockets.
Trifluoromethylphenyl Ureas
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea (82) and 1-[3-(trifluoromethyl)phenyl]-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea (83) demonstrate the impact of trifluoromethyl groups on bioactivity. Compound 82 showed superior antiproliferative effects against MCF-7 breast cancer cells compared to 83, highlighting the importance of chloro substitution adjacent to the trifluoromethyl group .
| Compound | Substituent on Phenyl | Activity Notes |
|---|---|---|
| Target Compound | 4-Me, 3-NO₂ | Potential for enhanced stability |
| 82 | 4-Cl, 3-CF₃ | High activity against MCF-7 |
| 6k | 4-Cl, 3-CF₃ | ESI-MS m/z: 340.0 [M+H]⁺ |
Pyridine- and Pyrazole-Based Ureas
Compounds such as Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate (5j) and 1-(4-fluorophenyl)-3-[4-[2-(2-hydroxyethyl)phenyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]urea (14) illustrate the role of heterocyclic cores. Pyridine-based 5j (69% yield, m.p. 203–204°C) showed activity linked to its ester group, while pyrazole-based 14 (from ) incorporates a hydroxyethyl chain for solubility . The target compound lacks a heterocyclic core but retains trifluoromethyl and nitro groups, suggesting divergent mechanisms of action.
Structural and Computational Insights
The SHELX software suite () and Mercury CSD 2.0 () are critical for analyzing crystallographic data and intermolecular interactions. For example, the benzo-dioxol ring’s conformation in the target compound could be compared to analogs like 5g or 6 () to predict packing efficiency or solubility .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes and reaction conditions for synthesizing 1-(4-Methyl-3-nitrophenyl)-3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)urea?
- Methodological Answer : The synthesis of urea derivatives generally involves coupling aryl isocyanates with amines or nucleophilic aromatic substitution. For example:
- Step 1 : React 4-methyl-3-nitroaniline with phosgene or triphosgene to generate the corresponding isocyanate.
- Step 2 : Couple with 2-(trifluoromethyl)benzo[d][1,3]dioxol-2-amine under anhydrous conditions (e.g., dichloromethane, 0–25°C) using a base like triethylamine to neutralize HCl byproducts .
- Key Considerations : Optimize solvent polarity (e.g., DMF for polar intermediates) and monitor reaction progress via TLC or HPLC. Purification often requires column chromatography or recrystallization .
Q. How is this compound characterized analytically, and what spectral data are critical for confirming its structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, trifluoromethyl groups at δ -60 ppm in ¹⁹F NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Urea carbonyl stretching (~1640–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
Advanced Research Questions
Q. How can researchers reconcile contradictory biological activity data for this compound across different assays?
- Methodological Answer :
- Assay-Specific Variables : Test solubility (DMSO vs. aqueous buffers) and cell line variability (e.g., HEK293 vs. HeLa). Use dose-response curves to compare IC₅₀ values .
- Structural Analog Analysis : Compare with derivatives (e.g., nitro vs. chloro substituents) to identify electronic or steric effects. For example, nitro groups enhance electrophilicity but reduce bioavailability .
- Computational Modeling : Perform molecular docking to predict binding affinities to targets (e.g., kinases or GPCRs) and validate with mutagenesis studies .
Q. What experimental design principles should guide in vitro and in vivo studies of this compound’s pharmacokinetics?
- Methodological Answer :
- In Vitro : Use Caco-2 cell monolayers to assess permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption). Include cytochrome P450 inhibition assays to evaluate metabolic stability .
- In Vivo : Employ randomized block designs (e.g., 4 replicates per dose group) and monitor plasma half-life (t₁/₂) in rodent models. Control for diet-induced enzyme induction .
- Analytical Tools : LC-MS/MS for quantifying parent compound and metabolites in biological matrices .
Q. How do structural modifications (e.g., nitro group position, trifluoromethyl substitution) influence this compound’s bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Table :
| Substituent Position | Bioactivity Trend (vs. Parent Compound) | Key Mechanism Hypothesis |
|---|---|---|
| 3-Nitro (parent) | High kinase inhibition (IC₅₀ = 50 nM) | Enhanced H-bonding with ATP pocket |
| 4-Chloro | Reduced potency (IC₅₀ = 200 nM) | Increased hydrophobicity disrupts solvation |
| 2-Trifluoromethyl | Improved metabolic stability | Electron-withdrawing effect slows oxidation |
- Methodology : Synthesize analogs via parallel chemistry and screen against target panels (e.g., Eurofins Panlabs) .
Specialized Research Questions
Q. What environmental stability and degradation pathways should be evaluated for this compound?
- Methodological Answer :
- Hydrolysis Studies : Incubate in buffers (pH 2–12) at 37°C and monitor degradation via HPLC. Nitro groups may render the compound resistant to hydrolysis but susceptible to photolysis .
- Photodegradation : Expose to UV light (254 nm) in aqueous solutions; identify byproducts via HRMS. Benzo[d][1,3]dioxol rings are prone to ring-opening under UV .
- Ecotoxicity : Use Daphnia magna or algal growth inhibition assays to assess EC₅₀ values .
Q. How can computational methods predict off-target interactions for this compound?
- Methodological Answer :
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors at nitro groups) and screen against databases like ChEMBL .
- Machine Learning : Train models on PubChem BioAssay data to predict toxicity (e.g., Ames test outcomes) .
- Docking Validation : Use AutoDock Vina to simulate binding to non-target proteins (e.g., hERG channel) and prioritize in vitro testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
